molecular formula C19H23N3O2 B1671732 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione CAS No. 861891-50-1

1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione

Cat. No.: B1671732
CAS No.: 861891-50-1
M. Wt: 325.4 g/mol
InChI Key: SGLOMINNEBLJFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IM-54 involves the preparation of indolylmaleimide derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the reaction of indole derivatives with maleimide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for IM-54 are not extensively documented in public literature. The compound is typically synthesized in specialized laboratories under stringent conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

IM-54 primarily undergoes reactions related to its role as an inhibitor of oxidative stress-induced necrosis. It does not significantly participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The primary reagent involved in the activity of IM-54 is hydrogen peroxide. The compound shows potent inhibitory activity against hydrogen peroxide-induced necrosis, with an inhibitory concentration (IC50) of 0.25 micromolar in HL-60 cells .

Major Products Formed

The major product formed from the reaction of IM-54 with hydrogen peroxide is the inhibition of necrosis. This reaction does not produce significant by-products .

Properties

IUPAC Name

1-methyl-3-(1-methylindol-3-yl)-4-(pentylamino)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-5-8-11-20-17-16(18(23)22(3)19(17)24)14-12-21(2)15-10-7-6-9-13(14)15/h6-7,9-10,12,20H,4-5,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLOMINNEBLJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C(C(=O)N(C1=O)C)C2=CN(C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587908
Record name 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861891-50-1
Record name 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 861891-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of cell death can IM-54 inhibit?

A1: IM-54 has been shown to selectively inhibit necrosis induced by oxidative stress, specifically highlighting hydrogen peroxide as a trigger. [, ] Importantly, studies indicate that IM-54 does not inhibit apoptosis induced by various stimuli, including anticancer drugs and Fas ligand, nor does it affect necroptosis. []

Q2: What evidence supports the potential therapeutic applications of IM-54?

A2: Preclinical studies have shown promising results with IM-54 and its derivatives. For instance, IM-17, a derivative with improved water solubility and metabolic stability, exhibited cardioprotective effects in both an isolated rat heart model and an in vivo arrhythmia model. [] These findings suggest potential therapeutic applications for IM-derivatives in conditions involving oxidative stress and necrosis, such as ischemia-reperfusion injury.

Q3: How does the structure of IM-54 relate to its activity?

A3: Researchers have conducted structure-activity relationship (SAR) studies to optimize IM-54's potency. A key finding was that regioselective reduction of the C-4 carbonyl group in IM-54, leading to the 3-amino-2-indolyllactam derivative IL-1, resulted in enhanced inhibitory activity against oxidative stress-induced necrosis. [] Further modifications explored various substituents on the IL scaffold, identifying IL-12 as a highly potent derivative with an IC50 of 49 nM. [] These studies highlight the importance of specific structural features for IM-54's activity and provide a basis for developing more potent analogs.

Q4: Has IM-54 been tested in models of human diseases?

A4: While direct clinical trials are not yet documented in the provided research, IM-54's therapeutic potential has been explored in various disease models. Notably, IM-54 demonstrated protective effects in a rat model of methamphetamine-induced cardiovascular collapse, a condition linked to bioenergetics failure and oxidative stress in the brain stem. [] Additionally, IM-54 effectively blocked cell death in HL-60 cells induced by 3,6-Epidioxy-1,10-bisaboladiene (EDBD), a compound that triggers ferroptosis-like cell death through lipid peroxidation. []

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